
Enarodustat
Descripción general
Descripción
Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis, the process by which red blood cells are produced .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazolopyridine core and subsequent functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large-scale manufacturing. This involves the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Dimroth Rearrangement
Triggered by morpholine under reflux, this reaction reorganizes the triazolopyridine scaffold. The mechanism involves:
- Nucleophilic attack by morpholine on the triazole ring.
- Ring-opening and 180° rotation of the intermediate.
- Re-closure to form a thermodynamically stable isomer7.
Sonogashira Coupling
Critical for introducing the phenylacetylene moiety:
- Oxidative addition : Pd(0) inserts into the C–I bond of iodinated triazole.
- Transmetalation : Copper acetylide transfers the phenylacetylene group to Pd(II).
- Reductive elimination : Forms the C–C bond, regenerating Pd(0)7.
Structural Analysis of Critical Intermediates
Intermediate | Structure Highlights | Role in Synthesis |
---|---|---|
65 (Triazolopyridine) | Fused triazole-pyridine ring | Core scaffold for HIF-PH inhibition |
66 (Iodinated) | Iodine at C5 position | Enables cross-coupling reactions |
67 (Alkyne-linked) | Phenylacetylene side chain | Enhances binding affinity |
Structural data from PMDA review and synthetic studies .
Pharmacodynamic Relevance
While not a direct chemical reaction, this compound’s HIF-PH inhibition (Ki = 0.016–0.101 µmol/L for human isoforms) relies on competitive binding with α-ketoglutarate, stabilizing HIF-α subunits to stimulate erythropoietin production .This synthesis exemplifies modern heterocyclic chemistry, leveraging regioselective transformations and catalytic cross-coupling to achieve a therapeutically critical structure.
Aplicaciones Científicas De Investigación
Treatment of Anemia in Chronic Kidney Disease
Enarodustat has shown promising results in clinical studies aimed at treating anemia associated with both dialysis-dependent and non-dialysis-dependent CKD. The following table summarizes key findings from various studies:
Comparative Efficacy
In a comparative study, this compound was found to be as effective as darbepoetin alfa in maintaining hemoglobin levels in anemic patients with CKD. The study reported that nearly 90% of participants maintained their hemoglobin within the target range, demonstrating this compound's efficacy in managing renal anemia without introducing new safety concerns .
Safety Profile
This compound has been associated with a favorable safety profile. In clinical trials, adverse effects were comparable to those seen with traditional therapies like darbepoetin alfa, with no significant increase in serious adverse events reported . Additionally, laboratory findings indicated reductions in inflammatory markers such as C-reactive protein and serum ferritin during treatment .
Case Study: Efficacy in Non-Dialysis CKD Patients
A study involving nine elderly patients (average age 78) treated with this compound showed effective management of renal anemia over a period of approximately five months. Hemoglobin levels increased significantly, and inflammatory markers decreased without any deterioration in renal function . This case highlights this compound's potential as a first-line therapy for renal anemia.
Case Study: Phase 3 Clinical Trial Outcomes
In a larger Phase 3 clinical trial involving patients with non-dialysis-dependent CKD, this compound demonstrated noninferiority to darbepoetin alfa concerning hemoglobin maintenance. The trial's outcomes suggest that this compound could serve as a viable alternative therapy for managing anemia in CKD patients who may not respond adequately to existing treatments .
Mecanismo De Acción
Enarodustat exerts its effects by inhibiting hypoxia-inducible factor-prolyl hydroxylase. This inhibition prevents the breakdown of hypoxia-inducible factor-alpha, leading to the accumulation of hypoxia-inducible factor-alpha and the subsequent activation of genes involved in erythropoiesis and iron metabolism. The increased production of endogenous erythropoietin stimulates the production of red blood cells, thereby alleviating anemia .
Comparación Con Compuestos Similares
Enarodustat is part of a class of drugs known as hypoxia-inducible factor-prolyl hydroxylase inhibitors. Similar compounds include:
- Roxadustat (FG-4592)
- Daprodustat (GSK-1278863)
- Vadadustat (AKB-6548)
- Molidustat (BAY 85-3934)
Uniqueness of this compound: this compound is unique in its specific chemical structure and its pharmacokinetic properties, which allow for oral administration and effective regulation of erythropoiesis. Comparative studies have shown that this compound is non-inferior to other erythropoiesis-stimulating agents such as darbepoetin alfa, with a favorable safety profile .
Actividad Biológica
Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that has emerged as a promising therapeutic agent for the management of anemia, particularly in patients with chronic kidney disease (CKD). This compound acts by stabilizing hypoxia-inducible factors (HIFs), which subsequently leads to increased erythropoietin (EPO) production and enhanced erythropoiesis. This article provides a comprehensive overview of the biological activity of this compound, including pharmacodynamics, clinical efficacy, and safety profiles based on diverse research studies.
This compound functions primarily through the inhibition of prolyl hydroxylase enzymes (HIF-PH), which play a crucial role in the degradation of HIFs under normoxic conditions. By inhibiting these enzymes, this compound promotes the accumulation of HIFs, leading to:
- Increased EPO Production : this compound stimulates EPO synthesis in the liver and kidneys.
- Enhanced Erythropoiesis : The elevated levels of EPO facilitate red blood cell production in the bone marrow.
In Vitro and In Vivo Studies
In Vitro Studies :
- This compound was shown to inhibit human recombinant HIF-PH1, HIF-PH2, and HIF-PH3 with Ki values of 0.016 µmol/L, 0.061 µmol/L, and 0.101 µmol/L, respectively .
- It significantly increased EPO production in Hep3B cells in a concentration-dependent manner, with an EC50 value of 4.7 µmol/L .
In Vivo Studies :
- A study involving male rats demonstrated that a single oral dose of this compound led to dose-dependent increases in EPO mRNA levels in both liver and kidney tissues .
- In a model of renal anemia (5/6 nephrectomized rats), this compound reduced hepcidin mRNA levels while promoting erythropoiesis without depleting iron stores .
Phase 2b and Phase 3 Trials
Clinical evaluation has been conducted through several phases:
- Phase 2b Study : This trial assessed the efficacy of this compound in correcting anemia in CKD patients not on dialysis. Results indicated that higher doses (4 mg and 6 mg) resulted in significant increases in hemoglobin (Hb) levels compared to placebo, with an increase rate of 0.464 g/dL/week observed in the highest dose group .
- Phase 3 Study : Conducted among Japanese patients with CKD on maintenance hemodialysis, this study confirmed that this compound maintained Hb levels within target ranges effectively. The treatment was non-inferior to darbepoetin alfa (DA), another established therapy for anemia .
Summary of Clinical Findings
Study Phase | Patient Population | Treatment Duration | Hb Increase Rate (g/dL/week) | Maintenance Rate (%) |
---|---|---|---|---|
Phase 2b | Anemic CKD patients not on dialysis | 30 weeks | 0.464 (6 mg) | 71.4% |
Phase 3 | Anemic CKD patients on hemodialysis | 24 weeks | Not specified | ≥70% |
Safety Profile
This compound has been generally well-tolerated across clinical studies. Common findings include:
- Decreased Hepcidin and Ferritin Levels : Indicating improved iron metabolism .
- Adverse Events : No new safety concerns were reported compared to traditional therapies like DA .
Safety Pharmacology Studies
Safety pharmacology studies evaluated the effects of this compound on various organ systems, confirming no significant adverse effects on central nervous, cardiovascular, or respiratory systems at therapeutic doses .
Propiedades
IUPAC Name |
2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRBJKWDXVHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336902 | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262132-81-9 | |
Record name | Enarodustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enarodustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENARODUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.